N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide
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Overview
Description
N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the thiazolidinone class. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, which includes a thiazolidinone ring, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenylacetic acid in the presence of a suitable catalyst to yield the desired thiazolidinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities but differs in its biological activity and applications.
4-Chloromethcathinone: Another synthetic compound with stimulant properties, structurally related but with different pharmacological effects.
2-Fluorodeschloroketamine: A dissociative anesthetic with a different mechanism of action and therapeutic use.
Uniqueness: N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide stands out due to its multifunctional biological activities and potential therapeutic applications. Its unique thiazolidinone ring structure contributes to its diverse pharmacological profile, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C19H16N2O3S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-15-9-7-14(8-10-15)11-16-18(23)21(19(25)26-16)20-17(22)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)/b16-11- |
InChI Key |
HKDOPBVQHJYUFD-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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